(Z)-2-Acetamido-3-(p-tolyl)acrylic acid
Overview
Description
(Z)-2-Acetamido-3-(p-tolyl)acrylic acid is an organic compound characterized by the presence of an acetamido group, a p-tolyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Acetamido-3-(p-tolyl)acrylic acid typically involves the reaction of p-toluidine with acetic anhydride to form N-acetyl-p-toluidine. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-Acetamido-3-(p-tolyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The acetamido and p-tolyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: (Z)-2-Acetamido-3-(p-tolyl)acrylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Acetamido-3-(p-tolyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may participate in hydrogen bonding, while the p-tolyl group can engage in hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
(E)-2-Acetamido-3-(p-tolyl)acrylic acid: The E-isomer of the compound, which may exhibit different chemical and biological properties.
N-Acetyl-p-toluidine: A precursor in the synthesis of (Z)-2-Acetamido-3-(p-tolyl)acrylic acid.
p-Toluidine: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific configuration and the presence of both acetamido and p-tolyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-acetamido-3-(4-methylphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKTTWGSTMQVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377902 | |
Record name | (Z)-2-Acetamido-3-(p-tolyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93634-59-4 | |
Record name | (Z)-2-Acetamido-3-(p-tolyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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